Cas no 1234943-16-8 (methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate)

Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. It possesses a unique naphthalenyl group and piperidine backbone, offering versatility in drug design. The presence of the formamido group enhances its reactivity, facilitating targeted chemical transformations. This compound is suitable for the synthesis of novel pharmaceuticals and fine chemicals.
methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate structure
1234943-16-8 structure
Product Name:methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate
CAS No:1234943-16-8
MF:C19H22N2O3
MW:326.389585018158
CID:6063847
PubChem ID:49688776
Update Time:2025-06-18

methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate
    • FGGIUXBOIARFPO-UHFFFAOYSA-N
    • AKOS024492147
    • methyl 4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxylate
    • VU0631339-1
    • methyl 4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxylate
    • methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate
    • F5033-3393
    • 1234943-16-8
    • Inchi: 1S/C19H22N2O3/c1-24-19(23)21-11-9-14(10-12-21)13-20-18(22)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,20,22)
    • InChI Key: FGGIUXBOIARFPO-UHFFFAOYSA-N
    • SMILES: N1(C(OC)=O)CCC(CNC(C2=C3C(C=CC=C3)=CC=C2)=O)CC1

Computed Properties

  • Exact Mass: 326.16304257g/mol
  • Monoisotopic Mass: 326.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

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methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate Related Literature

Additional information on methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate

Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1234943-16-8): A Comprehensive Overview

Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate, identified by its CAS number 1234943-16-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers and scientists. The unique structural features of this molecule, particularly its naphthalen-1-yl and piperidine moieties, contribute to its potential applications in drug discovery and development.

The chemical structure of Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate consists of a piperidine ring substituted with a formamidomethyl group linked to a naphthalene ring. This arrangement imparts specific electronic and steric properties that are crucial for its biological interactions. The presence of the naphthalen-1-yl group enhances the compound's solubility and stability, while the piperidine moiety is known for its ability to interact with various biological targets. These characteristics make the compound a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in various disease pathways. For instance, preliminary research indicates that it may have potential in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems. Additionally, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for further derivatization and optimization.

The synthesis of Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of the naphthalene ring followed by the introduction of the piperidine moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

One of the most compelling aspects of Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate is its potential in drug discovery. Researchers are increasingly leveraging computational methods and high-throughput screening to identify novel compounds with therapeutic efficacy. The structural features of this molecule make it an attractive candidate for virtual screening against large databases of biological targets. This approach has already led to several promising hits that are being further investigated in preclinical studies.

The pharmacokinetic properties of Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate are also under scrutiny. Studies have begun to explore how this compound is metabolized and excreted in vivo, which is essential for understanding its safety profile and optimizing dosing regimens. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are being used to characterize its metabolic pathways. These insights are crucial for developing formulations that enhance bioavailability and reduce potential side effects.

Another area of interest is the role of Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate in combination therapies. Given its broad spectrum of activity, researchers are exploring its potential synergistic effects when used in conjunction with other drugs. Preclinical studies have shown that combining this compound with existing treatments can lead to enhanced therapeutic outcomes in models of inflammation, cancer, and neurodegenerative diseases. This underscores the importance of interdisciplinary approaches in drug development.

The future prospects for Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate are bright, with ongoing research aimed at expanding its therapeutic applications. Innovations in synthetic chemistry and medicinal chemistry are expected to yield derivatives with improved pharmacological properties. Additionally, advancements in biotechnology may enable more efficient production methods, making this compound more accessible for clinical use. As our understanding of disease mechanisms continues to evolve, Methyl 4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxylate is poised to play a significant role in next-generation therapeutics.

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